Molecular Weight Reduction of 173 g/mol Versus L-651,582 (CAI) for Favorable Physicochemical Profile
Compared to the extensively characterized antiproliferative agent L-651,582 (Carboxyamidotriazole, CAI; CAS 99519-84-3), 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide possesses a substantially lower molecular weight (251.67 vs. 424.67 g/mol), representing a 173 g/mol reduction . This places the target compound well within lead-like chemical space (MW < 350), while L-651,582 approaches the upper boundary of drug-like space. The target compound also has a lower calculated lipophilicity (XLogP3-AA = 1.3) compared to L-651,582 (estimated XLogP3 ≈ 4.0 based on its three chlorine atoms and benzophenone moiety), suggesting superior aqueous solubility and more favorable developability profile. These differences are critical because L-651,582, despite its antiproliferative efficacy, has been associated with dose-limiting toxicities including cerebellar ataxia and peripheral neuropathy in clinical studies, toxicities that are often correlated with high lipophilicity .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 251.67 g/mol |
| Comparator Or Baseline | L-651,582 (Carboxyamidotriazole): 424.67 g/mol |
| Quantified Difference | 173 g/mol reduction (40.7% lower MW) |
| Conditions | Computed by PubChem 2.2 (target) and Tocris technical datasheet (comparator) |
Why This Matters
The 173 g/mol molecular weight reduction and lower LogP translate into predictably better aqueous solubility and permeability characteristics, making this compound a more developable starting point for lead optimization campaigns targeting oral bioavailability—a critical concern given L-651,582's clinical toxicity profile.
- [1] PubChem. Compound Summary for CID 2816074: 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. View Source
- [2] Kohn, E. C., Reed, E., Sarosy, G., Christian, M., Link, C. J., Cole, K., ... & Liotta, L. A. (1996). Clinical investigation of a cytostatic calcium influx inhibitor in patients with refractory cancers. Cancer Research, 56(3), 569–573. View Source
